molecular formula C15H17N5O4 B14999742 N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14999742
M. Wt: 331.33 g/mol
InChI Key: TZYREIURYJBMJM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key features include:

  • Substituents: A 2-methyl group on the triazole ring, which may influence steric interactions and metabolic stability.

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C15H17N5O4/c1-8-16-15-18-13(21)7-11(20(15)19-8)14(22)17-10-5-4-9(23-2)6-12(10)24-3/h4-6,11H,7H2,1-3H3,(H,17,22)(H,16,18,19,21)

InChI Key

TZYREIURYJBMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the microwave-mediated synthesis. This method is eco-friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Aromatic substituents : The position and number of methoxy groups on the phenyl ring (e.g., 2,4-dimethoxy vs. 3-methoxy) significantly alter steric and electronic properties. Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) enhance solubility but may reduce bioavailability .
  • Heterocyclic modifications : Pyrazolo-pyrimidine hybrids (e.g., compound in ) exhibit distinct conformational flexibility compared to triazolopyrimidines, impacting target selectivity.

Target Compound vs. Analogues

Compound Synthetic Route Catalyst/Solvent Yield (%) Reference
N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-triazolo[1,5-a]pyrimidine-7-carboxamide Likely multicomponent reaction (inferred) Not specified
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide Biginelli-like heterocyclization Acetic acid, 80°C, 12 hr 62–75
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate One-pot cyclocondensation Ethanol, reflux 68
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxamide Stepwise alkylation and cyclization DMF, K₂CO₃, 60°C 58

Key Observations :

  • Multicomponent reactions (e.g., Biginelli-like) are favored for triazolopyrimidines due to step economy and moderate yields .
  • Solvent choice (e.g., DMF vs. ethanol) and temperature critically influence reaction efficiency and purity .

Inferences for Target Compound :

  • The 2,4-dimethoxyphenyl group may enhance antifungal or herbicidal activity due to increased lipophilicity and membrane penetration .
  • The absence of polar groups (e.g., amino or hydroxy) could limit solubility but improve blood-brain barrier penetration for CNS targets .

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